

# Application Notes and Protocols: Reactivity of Methyl 3-hydroxy-4-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B181651

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Methyl 3-hydroxy-4-nitrobenzoate** (CAS No. 713-52-0) is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups that dictate its reactivity: a phenolic hydroxyl group, an electron-withdrawing nitro group, and a methyl ester. The interplay of these groups on the benzene ring allows for a range of chemical transformations, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The electron-withdrawing nature of the nitro and ester groups deactivates the ring towards electrophilic aromatic substitution while activating it for specific nucleophilic reactions. The primary sites for reaction are the acidic phenolic hydroxyl group, the reducible nitro group, and the ester moiety, which is susceptible to hydrolysis.

This document provides detailed application notes and experimental protocols for the reaction of **methyl 3-hydroxy-4-nitrobenzoate** with common electrophiles and nucleophiles.

## Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of **methyl 3-hydroxy-4-nitrobenzoate**.

Property	Value	Reference
CAS Number	713-52-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	197.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	89.5-90.5 °C	<a href="#">[2]</a>
Appearance	Yellow crystals	<a href="#">[2]</a>
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ = 3.96 (s, 3H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 8.17 (d, J=8.8 Hz, 1H), 10.50 (s, 1H)	<a href="#">[2]</a>
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	δ = 53.08 (CH <sub>3</sub> ), 120.73 (CH), 121.80 (CH), 125.41 (CH), 135.90 (C), 138.10 (C), 154.79 (C), 164.97 (C=O)	<a href="#">[2]</a>
Mass Spectrum (ESI)	m/z = 196 ([M-H] <sup>-</sup> )	<a href="#">[2]</a>
Infrared (ATR)	ν = 3310, 1720, 1622, 1587, 1521 cm <sup>-1</sup>	<a href="#">[2]</a>
UV-Vis (Methanol)	λmax = 238, 270, 351 nm	<a href="#">[2]</a>

## Reactions with Nucleophiles

The primary sites for nucleophilic attack are the acidic proton of the hydroxyl group, the carbon of the ester carbonyl, and the nitrogen of the nitro group (via reduction).

## O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a Williamson ether synthesis or acylation reaction, respectively.



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Caption: Workflow for O-alkylation/acylation.

#### Protocol 1: O-Methylation of **Methyl 3-hydroxy-4-nitrobenzoate**

This protocol describes the methylation of the hydroxyl group to yield methyl 3-methoxy-4-nitrobenzoate.

##### Materials:

- **Methyl 3-hydroxy-4-nitrobenzoate** (1.0 eq)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 eq)
- Methyl Iodide (CH<sub>3</sub>I) (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

##### Procedure:

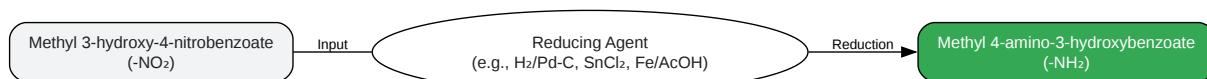
- To a solution of **methyl 3-hydroxy-4-nitrobenzoate** in anhydrous DMF, add anhydrous potassium carbonate.
- Stir the suspension at room temperature for 20 minutes.
- Add methyl iodide dropwise to the mixture.

- Heat the reaction mixture to 60 °C and stir for 3-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Reactant	Product	Reagents	Yield
Methyl 3-hydroxy-4-nitrobenzoate	Methyl 3-methoxy-4-nitrobenzoate	$\text{K}_2\text{CO}_3$ , $\text{CH}_3\text{I}$ , DMF	>90% (Typical)

## Reduction of the Nitro Group

The nitro group is readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical agents. Various reducing agents can be employed, with the choice depending on the desired selectivity and tolerance of other functional groups. Common methods include catalytic hydrogenation (e.g.,  $\text{H}_2/\text{Pd-C}$ ) or chemical reduction (e.g.,  $\text{SnCl}_2$ ,  $\text{Fe}/\text{AcOH}$ ).[3]



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Caption: General scheme for nitro group reduction.

Protocol 2: Reduction of Nitro Group using Tin(II) Chloride

This method is effective for reducing nitro groups in the presence of other reducible functionalities like esters.[\[3\]](#)

#### Materials:

- **Methyl 3-hydroxy-4-nitrobenzoate** (1.0 eq)
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (4.0 eq)
- Ethanol (or Ethyl Acetate)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Dissolve **methyl 3-hydroxy-4-nitrobenzoate** in ethanol in a round-bottom flask.
- Add  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$  to the solution in portions at room temperature.
- Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, monitoring by TLC.
- Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in DCM and slowly add saturated  $\text{NaHCO}_3$  solution until the pH is ~8 to neutralize the acid and precipitate tin salts.
- Stir vigorously for 30 minutes, then filter the mixture through a pad of celite to remove inorganic solids.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.

- Purify by column chromatography or recrystallization as needed.

Reactant	Product	Reagents	Yield
Methyl 3-hydroxy-4-nitrobenzoate	Methyl 4-amino-3-hydroxybenzoate	SnCl <sub>2</sub> ·2H <sub>2</sub> O, Ethanol	85-95% (Typical)

## Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-hydroxy-4-nitrobenzoic acid. Basic hydrolysis (saponification) is typically irreversible and high-yielding.[4][5]

### Protocol 3: Basic Hydrolysis (Saponification)

This protocol is adapted from the hydrolysis of methyl m-nitrobenzoate.[5]

#### Materials:

- Methyl 3-hydroxy-4-nitrobenzoate** (1.0 eq)
- Sodium Hydroxide (NaOH) (2.0 eq)
- Water
- Concentrated Hydrochloric Acid (HCl)

#### Procedure:

- In a round-bottom flask, prepare a solution of NaOH in water.
- Add **methyl 3-hydroxy-4-nitrobenzoate** to the basic solution.
- Heat the mixture to boiling for 10-20 minutes, or until the ester has completely dissolved and the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath.

- With stirring, slowly pour the cool solution of the sodium salt into a beaker containing concentrated HCl to precipitate the carboxylic acid.
- After the solution has cooled to room temperature, filter the precipitated 3-hydroxy-4-nitrobenzoic acid using suction.
- Wash the solid with a small amount of ice-cold water and dry.
- The product can be further purified by recrystallization from dilute aqueous HCl.

Reactant	Product	Reagents	Yield
Methyl 3-hydroxy-4-nitrobenzoate	3-hydroxy-4-nitrobenzoic acid	1. NaOH, H <sub>2</sub> O, Heat 2. HCl (aq)	90-96% <sup>[5]</sup>

## Reactions with Electrophiles

### Electrophilic Aromatic Substitution (EAS)

The aromatic ring of **methyl 3-hydroxy-4-nitrobenzoate** is strongly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO<sub>2</sub>) and the methyl ester (-COOCH<sub>3</sub>). Both are meta-directing deactivators. The hydroxyl group (-OH) is a strongly activating, ortho-, para-director.

The directing effects are as follows:

- OH (at C3): Directs ortho (C2, C4) and para (C6).
- NO<sub>2</sub> (at C4): Directs meta (C2, C6).
- COOCH<sub>3</sub> (at C1): Directs meta (C3, C5).

The positions on the ring are influenced as follows:

- C2: Activated by -OH, deactivated by -NO<sub>2</sub>.
- C5: Deactivated by -COOCH<sub>3</sub>.

- C6: Activated by -OH, deactivated by -NO<sub>2</sub>.

Overall, the ring is significantly deactivated. The most likely positions for any potential substitution would be C2 and C6, which are activated by the powerful hydroxyl group. However, forcing conditions would be required, and such reactions are generally not synthetically useful due to the high deactivation and potential for side reactions. Therefore, reactions with electrophiles on the aromatic ring are not a primary application for this substrate.

Caption: Analysis of electrophilic substitution.

## Applications in Drug Development

The synthetic transformations described above make **methyl 3-hydroxy-4-nitrobenzoate** a valuable precursor in medicinal chemistry.

- Reduction to Amine: The resulting methyl 4-amino-3-hydroxybenzoate is a key scaffold. The amino group can be further functionalized to form amides, ureas, or sulfonamides, while the phenol and ester provide additional handles for modification. This structure is related to mesalazine derivatives and other anti-inflammatory agents.
- Ether Linkage Formation: O-alkylation allows for the introduction of diverse side chains, a common strategy in drug design to modulate properties like solubility, potency, and metabolic stability.
- Carboxylic Acid Derivatives: Hydrolysis to the carboxylic acid enables the formation of amide bonds via peptide coupling reactions, linking the aromatic core to amino acids or other amine-containing fragments to build larger, more complex molecules.

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